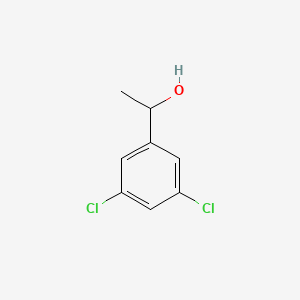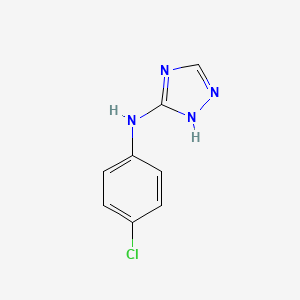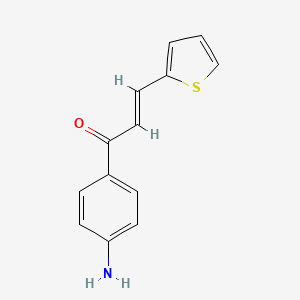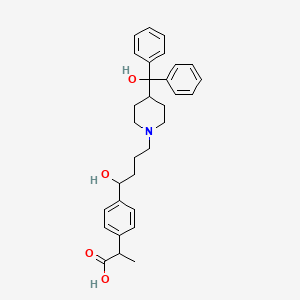
1-(3,5-Dichlorophenyl)ethanol
Overview
Description
1-(3,5-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O. It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 3 and 5 positions and an ethanol group at the 1 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)ethanol can be synthesized through the reduction of 1-(3,5-dichlorophenyl)ethanone using sodium tetrahydroborate in ethanol. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent .
Industrial Production Methods: Industrial production methods for this compound often involve similar reduction reactions, but on a larger scale. The use of palladium catalysts and hydrogenation techniques may also be employed to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3,5-dichlorophenyl)ethanone.
Reduction: The compound itself is typically produced through the reduction of 1-(3,5-dichlorophenyl)ethanone.
Substitution: The phenyl ring can undergo electrophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products Formed:
Oxidation: 1-(3,5-Dichlorophenyl)ethanone.
Reduction: this compound.
Scientific Research Applications
1-(3,5-Dichlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity. The presence of chlorine atoms on the phenyl ring enhances its reactivity and potential interactions with biological molecules .
Comparison with Similar Compounds
1-(3,5-Dichlorophenyl)ethanone: This compound is structurally similar but lacks the ethanol group.
2,4-Dichlorobenzyl alcohol: Another chlorinated phenyl compound with similar properties.
Uniqueness: 1-(3,5-Dichlorophenyl)ethanol is unique due to the specific positioning of chlorine atoms and the presence of an ethanol group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTUBSJCDSAWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[3,5-Bis(3-aminophenyl)phenyl]aniline](/img/structure/B3111652.png)


amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)




